molecular formula C57H108O8 B15180684 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate CAS No. 93803-90-8

2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate

Cat. No.: B15180684
CAS No.: 93803-90-8
M. Wt: 921.5 g/mol
InChI Key: TXDUWSQJCVVNGV-UHFFFAOYSA-N
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Description

2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate is a complex organic compound with the molecular formula C57H108O8. It is known for its unique structure, which includes multiple ester linkages and long alkyl chains. This compound is often used in various industrial applications due to its chemical stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate typically involves esterification reactions. One common method is the reaction of pentaerythritol with isotridecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate undergoes several types of chemical reactions, including:

    Hydrolysis: Breaking down the ester linkages in the presence of water and an acid or base catalyst.

    Oxidation: Reacting with oxidizing agents to form carboxylic acids.

    Reduction: Reducing agents can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Isotridecanoic acid and pentaerythritol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the formulation of lipid-based drug carriers.

    Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics for its emollient properties.

Mechanism of Action

The mechanism by which 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

  • Pentaerythritol tetravalerate
  • Pentaerythritol tetrapentanoate
  • 2,2-Bis((valeryloxy)methyl)-1,3-propanediol divalerate

Uniqueness

Compared to similar compounds, 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate stands out due to its longer alkyl chains, which provide enhanced hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting performance and resistance to environmental factors.

Properties

CAS No.

93803-90-8

Molecular Formula

C57H108O8

Molecular Weight

921.5 g/mol

IUPAC Name

[3-(11-methyldodecanoyloxy)-2,2-bis(11-methyldodecanoyloxymethyl)propyl] 11-methyldodecanoate

InChI

InChI=1S/C57H108O8/c1-49(2)37-29-21-13-9-17-25-33-41-53(58)62-45-57(46-63-54(59)42-34-26-18-10-14-22-30-38-50(3)4,47-64-55(60)43-35-27-19-11-15-23-31-39-51(5)6)48-65-56(61)44-36-28-20-12-16-24-32-40-52(7)8/h49-52H,9-48H2,1-8H3

InChI Key

TXDUWSQJCVVNGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCC(C)C)COC(=O)CCCCCCCCCC(C)C

Origin of Product

United States

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